1-[4-(Phenylamino)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
Overview
Description
1-[4-(Phenylamino)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is a complex organic compound with a unique structure that combines a phenylamino group, a phenyl group, and a tetramethylpiperidinyl group attached to a thiourea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Phenylamino)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea typically involves the reaction of 4-(phenylamino)aniline with 2,2,6,6-tetramethylpiperidin-4-yl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at a temperature range of 25-50°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the thiourea formation reaction under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Phenylamino)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether, under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile, often with the aid of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced thiourea derivatives
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
1-[4-(Phenylamino)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[4-(Phenylamino)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target, but generally, the compound can inhibit or activate biological processes by altering the conformation or function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-[4-(Phenylamino)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea: Similar structure but with a urea group instead of a thiourea group.
1-[4-(Phenylamino)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine: Contains a guanidine group instead of a thiourea group.
1-[4-(Phenylamino)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)carbamate: Features a carbamate group in place of the thiourea group.
Uniqueness
1-[4-(Phenylamino)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is unique due to its combination of a phenylamino group, a phenyl group, and a tetramethylpiperidinyl group attached to a thiourea backbone. This unique structure imparts specific chemical and biological properties that are not observed in its analogs, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-anilinophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4S/c1-21(2)14-19(15-22(3,4)26-21)25-20(27)24-18-12-10-17(11-13-18)23-16-8-6-5-7-9-16/h5-13,19,23,26H,14-15H2,1-4H3,(H2,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFBDBKRBOHNFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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